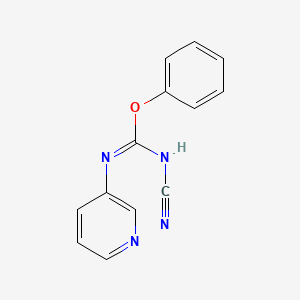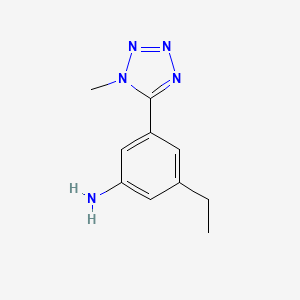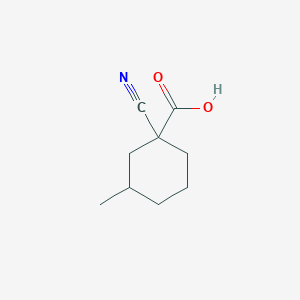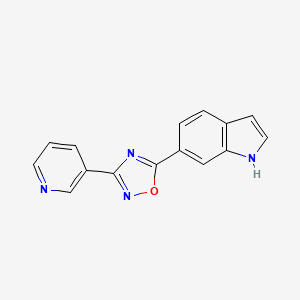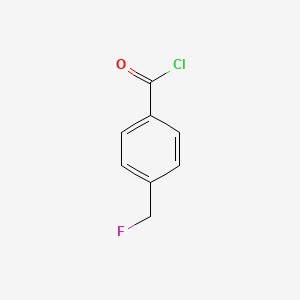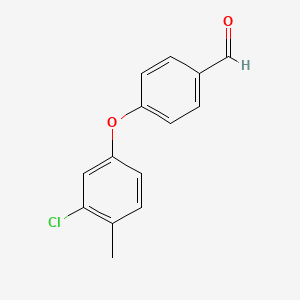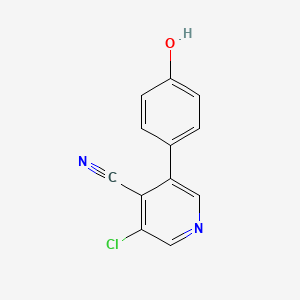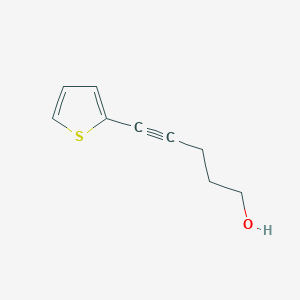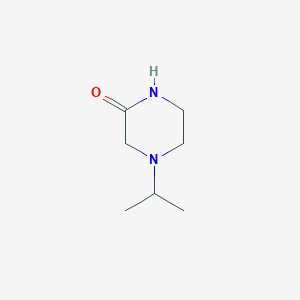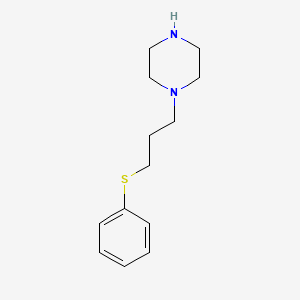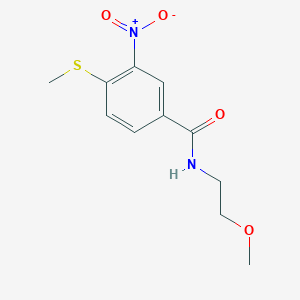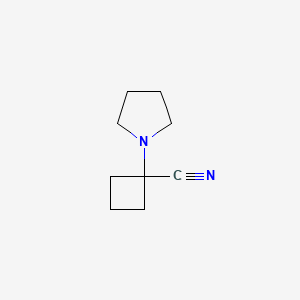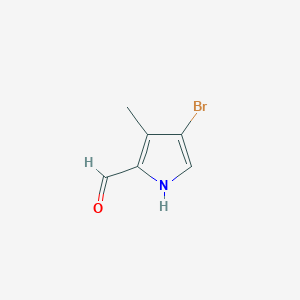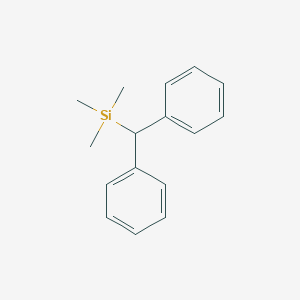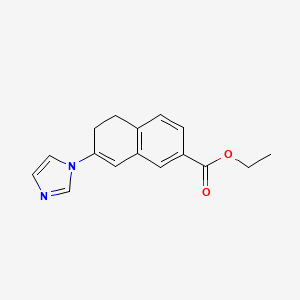
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate is a synthetic organic compound that features an imidazole ring fused to a dihydronaphthalene moiety, with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced via a condensation reaction involving an amine and a nitrile, followed by cyclization and esterification to form the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or naphthalene rings .
Applications De Recherche Scientifique
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate: shares structural similarities with other imidazole-containing compounds, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of the imidazole ring and dihydronaphthalene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
89781-86-2 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
ethyl 7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)13-4-3-12-5-6-15(10-14(12)9-13)18-8-7-17-11-18/h3-4,7-11H,2,5-6H2,1H3 |
Clé InChI |
HUZBRJVXYZZTRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(CCC(=C2)N3C=CN=C3)C=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
